molecular formula C4H7N3S B15326544 5-(Hydrazinylmethyl)thiazole

5-(Hydrazinylmethyl)thiazole

Cat. No.: B15326544
M. Wt: 129.19 g/mol
InChI Key: DSOLRCHPTWJXJF-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H7N3S and a molecular weight of 129.18 g/mol . The thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, is a key structural component of this compound. The presence of the hydrazinylmethyl group at the 5-position of the thiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)thiazole can be achieved through various methods. One common approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles in good yield . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, a practical Cu-catalyzed oxidative process using simple aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as a green oxidant has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)thiazole involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors . The compound’s hydrazinylmethyl group may also contribute to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Hydrazinylmethyl)thiazole include other thiazole derivatives, such as:

Uniqueness

This compound is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable scaffold in medicinal chemistry and drug development.

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

1,3-thiazol-5-ylmethylhydrazine

InChI

InChI=1S/C4H7N3S/c5-7-2-4-1-6-3-8-4/h1,3,7H,2,5H2

InChI Key

DSOLRCHPTWJXJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CNN

Origin of Product

United States

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